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Compound of Interest

Compound Name: trans-3-(Trimethylsilyl)allyl alcohol

Cat. No.: B151979 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for trans-3-
(Trimethylsilyl)allyl alcohol, a valuable intermediate in organic synthesis. Due to the limited

availability of a complete, unified experimental dataset in publicly accessible databases, this

guide presents a compilation of expected and typical spectroscopic values derived from the

analysis of its constituent functional groups. The information herein is intended to serve as a

reliable reference for the identification and characterization of this compound.

Chemical Structure and Properties
IUPAC Name: (E)-3-(Trimethylsilyl)prop-2-en-1-ol

Synonyms:trans-(3-Hydroxy-2-propen-1-yl)trimethylsilane

CAS Number: 59376-64-6

Molecular Formula: C₆H₁₄OSi

Molecular Weight: 130.26 g/mol

Spectroscopic Data Summary
The following tables summarize the expected spectroscopic data for trans-3-
(Trimethylsilyl)allyl alcohol based on typical values for its functional groups.
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¹H NMR Spectroscopy Data
Solvent: CDCl₃ (typical) Reference: Tetramethylsilane (TMS) at 0.00 ppm

Chemical Shift (δ)
(ppm)

Multiplicity Integration Assignment

~0.1 Singlet 9H Si(CH₃)₃

~1.5 - 2.5 Broad Singlet 1H OH

~4.1 - 4.3 Doublet 2H CH₂OH

~5.8 - 6.0 Doublet of Triplets 1H SiCH=CH

~6.0 - 6.2 Doublet of Triplets 1H SiCH=CH

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and

concentration.

¹³C NMR Spectroscopy Data
Solvent: CDCl₃ (typical) Reference: CDCl₃ at 77.16 ppm

Chemical Shift (δ) (ppm) Assignment

~ -1.0 CH₃Si

~64 CH₂OH

~125 SiCH=CH

~135 SiCH=CH

Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

3200-3600 Strong, Broad O-H stretch (alcohol)[1][2][3]

2850-3000 Strong C-H stretch (alkane)[4]

~1630 Medium C=C stretch (trans-alkene)[5]

~1250 Strong, Sharp
Si-CH₃ symmetric

deformation[4]

1000-1075 Strong
C-O stretch (primary alcohol)

[6]

~965 Strong =C-H bend (trans-alkene)[5]

~840 & ~760 Strong Si-C stretch

Mass Spectrometry (MS) Data
Ionization Method: Electron Ionization (EI)

m/z Relative Intensity Possible Fragment

130 Moderate [M]⁺ (Molecular Ion)

115 High [M - CH₃]⁺

99 Moderate [M - OCH₃]⁺

75 High [(CH₃)₂SiOH]⁺

73 Very High [(CH₃)₃Si]⁺ (Base Peak)

59 Moderate [CH₂=CH-CH₂OH]⁺

Note: Fragmentation patterns can be complex and may vary with instrumentation.

Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for a specific

compound are often found in the supporting information of scientific publications. In the
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absence of a dedicated report for trans-3-(Trimethylsilyl)allyl alcohol, the following general

procedures are provided as a guide for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in ~0.6 mL of a

deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of a reference

standard, such as tetramethylsilane (TMS), if not already present in the solvent.

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to

optimize the magnetic field homogeneity.

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical

parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a

sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse

sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the low natural

abundance of ¹³C, a larger number of scans and a longer relaxation delay may be required.

Data Processing: Process the raw data by applying a Fourier transform, phase correction,

and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the

chemical shifts to the TMS signal.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: For a liquid sample, a small drop can be placed directly on the

attenuated total reflectance (ATR) crystal of the FTIR spectrometer. Alternatively, a thin film

can be prepared between two salt plates (e.g., NaCl or KBr).

Background Spectrum: Record a background spectrum of the empty sample compartment or

the clean ATR crystal. This will be subtracted from the sample spectrum to remove

contributions from atmospheric CO₂ and water vapor.

Sample Spectrum: Acquire the spectrum of the sample. Co-add multiple scans (e.g., 16 or

32) to improve the signal-to-noise ratio.
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Data Analysis: Identify the major absorption bands and compare their wavenumbers to

correlation charts to assign them to specific functional groups.

Mass Spectrometry (MS)
Sample Introduction: For a volatile liquid like trans-3-(Trimethylsilyl)allyl alcohol, direct

injection via a heated probe or, more commonly, introduction through a gas chromatograph

(GC-MS) is employed.

Ionization: In the ion source, the sample molecules are bombarded with high-energy

electrons (typically 70 eV for electron ionization) to generate a molecular ion and various

fragment ions.

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-

flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the

relative abundance of each ion versus its m/z value.

Data Interpretation: The molecular ion peak confirms the molecular weight of the compound.

The fragmentation pattern provides structural information by identifying characteristic neutral

losses and fragment ions.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic

characterization of an organic compound such as trans-3-(Trimethylsilyl)allyl alcohol.
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Caption: Workflow for the spectroscopic characterization of trans-3-(Trimethylsilyl)allyl
alcohol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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